molecular formula C22H13N5O2S B2614099 4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile CAS No. 712311-17-6

4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile

Cat. No.: B2614099
CAS No.: 712311-17-6
M. Wt: 411.44
InChI Key: WZKKMMBJIOLMKT-UHFFFAOYSA-N
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Description

4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with diphenyl groups and a nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazine ring and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile is unique due to its combination of a triazine ring with diphenyl groups and a nitrobenzonitrile moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N5O2S/c23-14-15-11-12-19(18(13-15)27(28)29)30-22-24-20(16-7-3-1-4-8-16)21(25-26-22)17-9-5-2-6-10-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKKMMBJIOLMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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